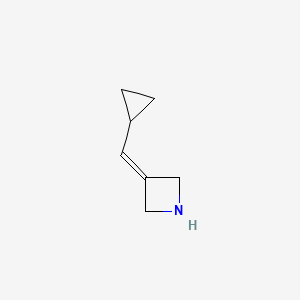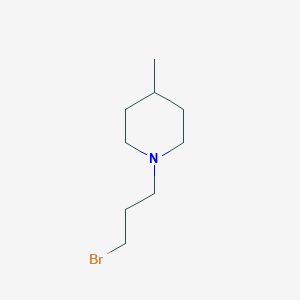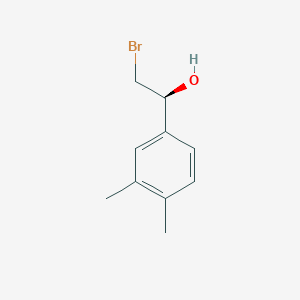
3-(Cyclopropylmethylidene)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclopropylmethylidene)azetidine is a four-membered nitrogen-containing heterocycle. The azetidine ring is known for its significant ring strain, which imparts unique reactivity to the compound. The cyclopropylmethylidene group attached to the azetidine ring further enhances its chemical properties, making it an interesting subject for research in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethylidene)azetidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of alkynyl ketones with N-tosylimines catalyzed by Bu₃P at room temperature in toluene can yield functionalized azetidines . Another method includes the use of microwave-assisted synthesis, which has been shown to efficiently produce azetidine derivatives .
Industrial Production Methods: Industrial production of azetidines often involves the use of high-throughput methods such as continuous flow synthesis. This allows for the efficient and scalable production of azetidine derivatives, including this compound. The use of catalysts and optimized reaction conditions is crucial to achieving high yields and purity in industrial settings.
化学反応の分析
Types of Reactions: 3-(Cyclopropylmethylidene)azetidine undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium tungstate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines.
科学的研究の応用
3-(Cyclopropylmethylidene)azetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Azetidine derivatives are explored for their potential use in drug development, particularly as enzyme inhibitors and receptor modulators.
作用機序
The mechanism of action of 3-(Cyclopropylmethylidene)azetidine involves its interaction with various molecular targets. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in ring-opening reactions and form covalent bonds with biological molecules. This reactivity can disrupt normal cellular processes, leading to its potential use as a therapeutic agent .
類似化合物との比較
Aziridines: These are three-membered nitrogen-containing heterocycles with even higher ring strain than azetidines. They are less stable but more reactive.
Pyrrolidines: These are five-membered nitrogen-containing heterocycles with lower ring strain and reactivity compared to azetidines.
Uniqueness: 3-(Cyclopropylmethylidene)azetidine is unique due to the combination of the azetidine ring and the cyclopropylmethylidene group. This combination imparts distinct chemical properties, making it more versatile in synthetic applications and potentially more effective in biological contexts.
特性
分子式 |
C7H11N |
|---|---|
分子量 |
109.17 g/mol |
IUPAC名 |
3-(cyclopropylmethylidene)azetidine |
InChI |
InChI=1S/C7H11N/c1-2-6(1)3-7-4-8-5-7/h3,6,8H,1-2,4-5H2 |
InChIキー |
CYIUALCMDULUST-UHFFFAOYSA-N |
正規SMILES |
C1CC1C=C2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5R,6R)-6-[(1-Methyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol](/img/structure/B13180831.png)
methanol](/img/structure/B13180833.png)


![5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13180868.png)


![1-Methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B13180879.png)
![2-(propan-2-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13180885.png)
![2-[5-(2-Fluorophenyl)furan-2-yl]acetic acid](/img/structure/B13180886.png)
![8-Bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole](/img/structure/B13180891.png)

![tert-butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate](/img/structure/B13180898.png)

